5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-b]pyridazine
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Overview
Description
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-b]pyridazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused triazole and pyridazine ring system, which imparts unique chemical and biological properties. It is often explored for its potential therapeutic applications due to its ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hexahydropyridazine-1-carboximidamide hydrochloride with aromatic aldehydes. This reaction proceeds through a cyclization mechanism to form the desired triazolopyridazine ring system .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yields and purity. The use of commercially available and inexpensive reagents is preferred to minimize costs. The reaction conditions are optimized to achieve efficient cyclization and minimize by-product formation .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form triazolopyridazine-1-imines.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where functional groups are introduced into the triazolopyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate temperatures and neutral to slightly acidic pH .
Major Products Formed
The major products formed from these reactions include triazolopyridazine-1-imines, reduced triazolopyridazines, and substituted triazolopyridazines, depending on the specific reaction and conditions employed .
Scientific Research Applications
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-b]pyridazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
- 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-b]pyridazine is unique due to its specific ring fusion and the resulting electronic and steric properties. These properties make it a valuable scaffold for the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C5H8N4 |
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Molecular Weight |
124.14 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C5H8N4/c1-2-5-6-4-8-9(5)7-3-1/h4,7H,1-3H2 |
InChI Key |
UGDCIXYRERPIPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC=NN2NC1 |
Origin of Product |
United States |
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